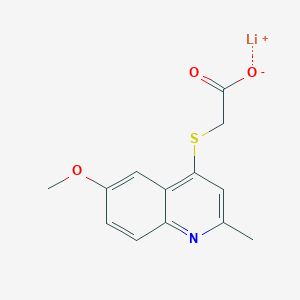
(2R)-4-benzyl-2-(3-fluorophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-benzyl-2-(3-fluorophenyl)morpholine is a chiral morpholine derivative characterized by the presence of a benzyl group at the 4-position and a 3-fluorophenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-benzyl-2-(3-fluorophenyl)morpholine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral morpholine derivative with a benzyl halide and a 3-fluorophenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-benzyl-2-(3-fluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various alkyl or aryl groups at the benzyl or fluorophenyl positions.
Applications De Recherche Scientifique
(2R)-4-benzyl-2-(3-fluorophenyl)morpholine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: It may serve as a probe to study the interactions of morpholine derivatives with biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for neurological disorders or cancer.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2R)-4-benzyl-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(3-fluorophenyl)morpholine: A structurally similar compound with a fluorophenyl group at the 2-position but lacking the benzyl group.
4-benzylmorpholine: A compound with a benzyl group at the 4-position but lacking the fluorophenyl group.
(2R)-4-benzyl-2-phenylmorpholine: A compound with a phenyl group at the 2-position instead of a fluorophenyl group.
Uniqueness
(2R)-4-benzyl-2-(3-fluorophenyl)morpholine is unique due to the combination of the benzyl and fluorophenyl groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
920802-19-3 |
|---|---|
Formule moléculaire |
C17H18FNO |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
(2R)-4-benzyl-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C17H18FNO/c18-16-8-4-7-15(11-16)17-13-19(9-10-20-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2/t17-/m0/s1 |
Clé InChI |
FLJPXHBOXRKYIM-KRWDZBQOSA-N |
SMILES isomérique |
C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F |
SMILES canonique |
C1COC(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


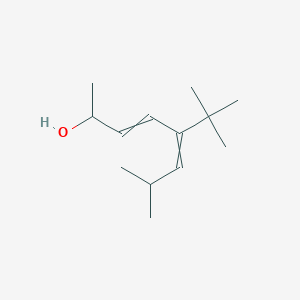
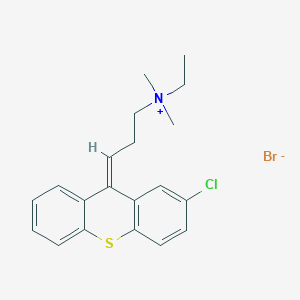


![N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12627700.png)
![2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12627707.png)
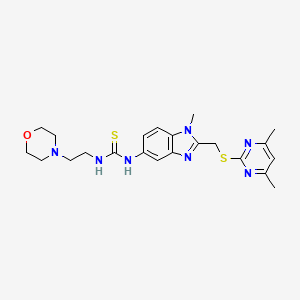

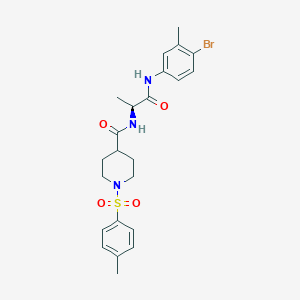

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene](/img/structure/B12627741.png)


